molecular formula C6H6N2OS B8790208 (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol CAS No. 1327366-68-6

(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol

Cat. No. B8790208
Key on ui cas rn: 1327366-68-6
M. Wt: 154.19 g/mol
InChI Key: RYQKGOARQDSSPV-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (5 g, 25.48 mmol) and in anhydrous tetrahydrofuran (100 mL) was added lithium aluminum hydride (4.34 g, 127.5 mmol) dissolved in anhydrous tetrahydrofuran (50 mL) dropwise between −10° C. and 0° C. After the addition, the mixture was stirred below 0° C. for 1 hours, and then warm to the ambient temperature and allowed to stir for 3 hours at room temperature. The reaction mixture was cooled down to 0° C., quenched by 10 mL water, and then 10 mL 4N sodium hydroxide. The resulting white precipitate was filtered off, washed with acetic ester. The filtrate was dried by anhydrous sodium sulphate. The solvent was removed to afford the crude product (3.5 g, 89%). The crude product was used directly in the next step. LCMS (M+H+) m/z: calcd. 154.02. found 154.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([C:9](OCC)=[O:10])[NH:8][C:4]=2[N:3]=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[S:1]1[C:5]2[CH:6]=[C:7]([CH2:9][OH:10])[NH:8][C:4]=2[N:3]=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=NC2=C1C=C(N2)C(=O)OCC
Name
Quantity
4.34 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred below 0° C. for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir for 3 hours at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by 10 mL water
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
WASH
Type
WASH
Details
washed with acetic ester
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried by anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC2=C1C=C(N2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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